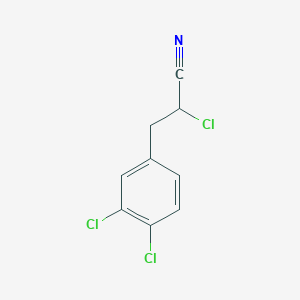
2-Chloro-3-(3,4-dichlorophenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(3,4-dichlorophenyl)propanenitrile, commonly known as CDCP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitrile derivative of alpha-chloroacetophenone and belongs to the family of arylalkyl nitriles. CDCP is a crystalline solid that is insoluble in water but soluble in organic solvents.
科学的研究の応用
CDCP has been extensively used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. CDCP has also been used to study the role of certain proteins such as alpha7 nicotinic acetylcholine receptors in the central nervous system.
作用機序
CDCP exerts its effects by binding to the active site of certain enzymes and proteins, thereby inhibiting their activity. It has been shown to bind irreversibly to acetylcholinesterase and butyrylcholinesterase, leading to the accumulation of acetylcholine in the nervous system. CDCP has also been shown to bind to alpha7 nicotinic acetylcholine receptors, leading to the modulation of neurotransmitter release in the central nervous system.
Biochemical and Physiological Effects
CDCP has been shown to have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase leads to the accumulation of acetylcholine in the nervous system, which can result in increased synaptic transmission and enhanced cognitive function. CDCP has also been shown to modulate neurotransmitter release in the central nervous system, leading to changes in synaptic plasticity and learning and memory.
実験室実験の利点と制限
CDCP has several advantages for lab experiments. It is a relatively stable and easy to handle compound that can be synthesized in large quantities. CDCP has also been extensively studied, and its effects on certain enzymes and proteins are well understood. However, CDCP has some limitations as well. It is insoluble in water, which can make it difficult to administer in certain experiments. CDCP also has a relatively short half-life, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of CDCP. One area of research is the development of new compounds based on the structure of CDCP that may have improved properties such as increased solubility or longer half-life. Another area of research is the study of the effects of CDCP on other proteins and enzymes in the nervous system. Finally, the potential therapeutic applications of CDCP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored further.
合成法
CDCP can be synthesized through a multistep process that involves the reaction of alpha-chloroacetophenone with 3,4-dichlorobenzylcyanide. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through recrystallization to obtain CDCP in its pure form.
特性
IUPAC Name |
2-chloro-3-(3,4-dichlorophenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N/c10-7(5-13)3-6-1-2-8(11)9(12)4-6/h1-2,4,7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPIJOPALPIMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C#N)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

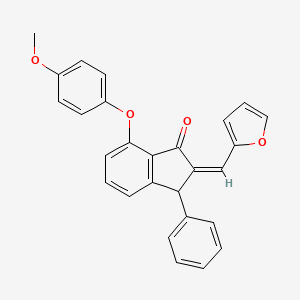
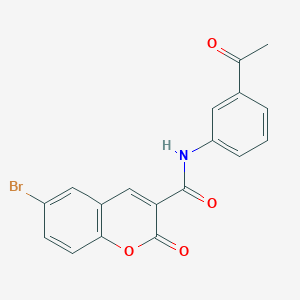
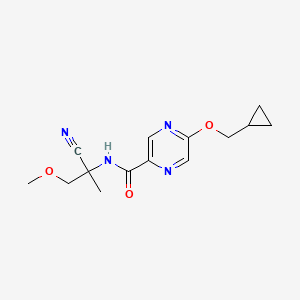
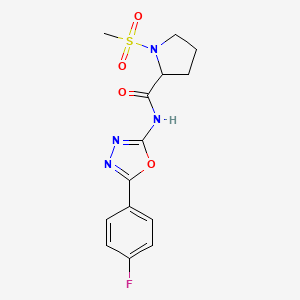
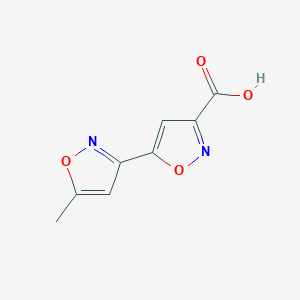
![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2760783.png)
![N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2760784.png)
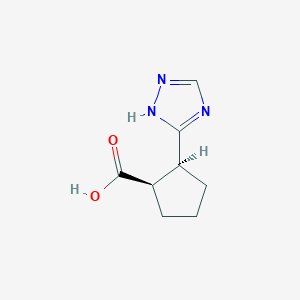

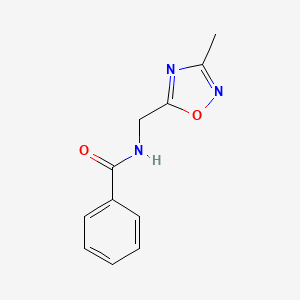
![2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B2760790.png)
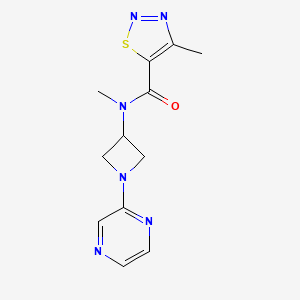
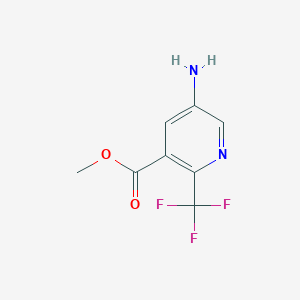
![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)